
EF-5
概要
説明
EF-5は、2-(2-ニトロ-1H-イミダゾール-1-イル)-N-(2,2,3,3,3-ペンタフルオロプロピル)アセトアミドとしても知られており、ペンシルベニア大学のカメロン・コッホ博士とシドニー・エバンス博士によって開発された化合物です。これは主に低酸素状態マーカーとして使用され、低酸素状態の細胞に選択的に結合して付加物を形成します。 この化合物は、細胞や組織における低酸素状態を特定および研究するために、科学研究で広く使用されています .
準備方法
合成経路と反応条件: EF-5の合成は、2-ニトロイミダゾールと2,2,3,3,3-ペンタフルオロプロピルアミンを特定の条件下で反応させることから始まります。 反応は通常、ジメチルスルホキシド(DMSO)などの溶媒を必要とし、目的の生成物を生成するために制御された温度で行われます .
工業的生産方法: this compoundの工業的生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、高純度の試薬と高度な機器を使用して、製品の品質と一貫性を維持することが含まれます。 その後、化合物は再結晶またはクロマトグラフィーなどの技術を使用して精製され、目的の純度レベルに達します .
化学反応の分析
科学的研究の応用
Hypoxia Detection in Cancer Research
EF-5 is primarily utilized as a hypoxia marker in various types of cancer research. Hypoxia, a condition where oxygen levels are insufficient for normal cellular function, is a hallmark of many tumors and is associated with poor prognosis and treatment resistance. This compound selectively binds to hypoxic cells, allowing researchers to visualize and quantify hypoxic regions within tumors.
Imaging Techniques
The use of this compound in imaging has led to the development of specialized kits such as the EF5 Hypoxia Detection Kit. This kit employs fluorescently labeled antibodies to detect this compound adducts in tissue samples, enabling researchers to obtain quantitative data on tissue oxygen levels (pO2) and hypoxic areas .
Case Studies
Several studies have demonstrated the efficacy of this compound in imaging hypoxia:
- Ovarian Tumors : A study utilizing [^18F]EF5-PET/CT imaging showed promising results in identifying hypoxic regions in ovarian tumors. The study highlighted the compound's ability to accumulate in viable hypoxic tissues, providing valuable information for treatment planning .
- Breast Cancer : Research involving breast cancer models indicated that this compound could effectively delineate hypoxic areas within tumors, correlating with tumor aggressiveness and response to therapy .
Therapeutic Potential
Beyond its applications in imaging and detection, this compound has been explored for therapeutic purposes:
Hypoxia-Sensitizing Prodrugs
Researchers are investigating this compound as a potential component in developing hypoxia-sensitizing prodrugs. These prodrugs can be activated under low oxygen conditions, selectively targeting hypoxic tumor cells while sparing normal tissues. This approach aims to enhance the efficacy of chemotherapy and radiotherapy by exploiting the unique microenvironment of tumors .
Combination Therapies
Combining this compound with other therapeutic agents has shown promise in enhancing treatment outcomes for cancer patients. For instance, studies suggest that using this compound alongside conventional therapies could improve tumor response rates by targeting both the tumor cells directly and the surrounding hypoxic microenvironment .
Comparative Data Table
The following table summarizes key characteristics and applications of this compound compared to other hypoxia markers:
Characteristic | This compound | Pimonidazole |
---|---|---|
Chemical Class | Nitroimidazole | Nitroimidazole |
Lipophilicity | High | Variable |
Binding Mechanism | Bioreduction | Bioreduction |
Imaging Technique | Fluorescence Imaging | Fluorescence Imaging |
Clinical Applications | Cancer Hypoxia Detection | Cancer Hypoxia Detection |
Therapeutic Potential | Yes (as prodrug) | Limited |
作用機序
EF-5は、低酸素状態の細胞に選択的に結合することによって、その効果を発揮します。動物組織に注入すると、this compoundは細胞に拡散し、低酸素状態の条件下で生体還元活性化を受けます。この活性化により、細胞マクロ分子に共有結合して安定な付加物を形成する反応性中間体が生成されます。 This compoundの結合は、蛍光色素と結合したモノクローナル抗体を使用して検出することができ、低酸素状態の細胞の可視化と定量化が可能になります .
6. 類似の化合物との比較
This compoundは、低酸素状態の細胞に選択的に結合して安定な付加物を形成する能力において、ユニークです。類似の化合物には、以下が含まれます。
ピモンダゾール: 低酸素状態マーカーであり、電荷を帯びた親水性と疎水性の2つの形態が存在します。
チラパザミン: 低酸素状態の条件下で活性化される生体還元型前駆体であり、がん治療に使用されます.
CEN-209: 同様の低酸素状態標的特性を持つ、別の生体還元型前駆体です.
This compoundは疎水性で電荷を帯びていないため、組織に迅速かつ均一に分布し、低酸素状態の検出と研究に役立つツールとなります .
類似化合物との比較
EF-5 is unique in its ability to selectively bind to hypoxic cells and form stable adducts. Similar compounds include:
Pimonidazole: Another hypoxia marker that exists in two forms, one charged and hydrophilic, the other lipophilic.
Tirapazamine: A bioreductive prodrug activated under hypoxic conditions, used in cancer therapy.
CEN-209: Another bioreductive prodrug with similar hypoxia-targeting properties.
This compound’s lipophilic and uncharged nature allows for rapid and even tissue distribution, making it a valuable tool for hypoxia detection and research .
生物活性
EF-5, or 2-nitroimidazole, is a compound primarily used in oncology research as a hypoxia marker. Its biological activity is significant in cancer therapy, particularly in understanding tumor hypoxia and its implications for treatment efficacy. This article delves into the biological activity of this compound, highlighting its mechanisms, applications in research, and clinical implications.
This compound is a nitroimidazole derivative that selectively binds to hypoxic cells, forming stable adducts that can be detected through various imaging techniques. The compound's structure allows it to penetrate tissues and accumulate in areas with low oxygen tension, making it a valuable tool for identifying hypoxic regions within tumors .
1.1 Binding Mechanism
Upon administration, this compound undergoes bioreduction in hypoxic environments, leading to the formation of reactive intermediates that bind to cellular macromolecules. This binding is oxygen-dependent and can be quantified using immunohistochemistry or fluorescence microscopy techniques .
2. Applications in Oncology
This compound has garnered attention for its role in assessing tumor hypoxia, which is crucial for predicting treatment responses, particularly to radiotherapy and certain chemotherapeutic agents.
2.1 Hypoxia as a Therapeutic Target
Tumor hypoxia is associated with poor prognosis and resistance to therapies. By identifying hypoxic regions using this compound, clinicians can tailor treatment plans to enhance therapeutic efficacy. For instance, studies have shown that tumors exhibiting high this compound binding are more resistant to radiation therapy, necessitating alternative treatment strategies .
2.2 Imaging Techniques
The development of radiolabeled derivatives such as -EF5 has facilitated non-invasive imaging of tumor hypoxia using positron emission tomography (PET). This advancement allows for real-time assessment of tumor oxygenation status and monitoring of treatment response over time .
3. Research Findings and Case Studies
Numerous studies have explored the biological activity of this compound across different cancer types. Below are key findings:
4. Conclusion
This compound serves as a critical tool in cancer research for understanding and targeting tumor hypoxia. Its ability to selectively bind to hypoxic cells provides valuable insights into tumor biology and treatment resistance mechanisms. Ongoing research continues to refine its applications in clinical settings, potentially improving patient outcomes through personalized therapy strategies.
特性
IUPAC Name |
2-(2-nitroimidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5N4O3/c9-7(10,8(11,12)13)4-15-5(18)3-16-2-1-14-6(16)17(19)20/h1-2H,3-4H2,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGDSDPOPRWSCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F5N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165114 | |
Record name | 2-Nitro-N-(2,2,3,3,3-pentafluoropropyl)-1H-imidazole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152721-37-4 | |
Record name | 2-Nitro-N-(2,2,3,3,3-pentafluoropropyl)-1H-imidazole-1-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152721-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | EF5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152721374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitro-N-(2,2,3,3,3-pentafluoropropyl)-1H-imidazole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EF-5 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/383HJ2T87O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。